

4,4-Dimethylpent-2-ynoic Acid: A Versatile Scaffold for Bioactive Heterocycles

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Compound of Interest

Compound Name: 4,4-Dimethylpent-2-ynoic acid

Cat. No.: B1367264

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Introduction

4,4-Dimethylpent-2-ynoic acid, a structurally unique carboxylic acid featuring a sterically hindered tert-butyl group adjacent to an alkyne functionality, has emerged as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity and substitution pattern make it an ideal starting material for the construction of pyrazoles and isoxazoles, two classes of heterocycles renowned for their significant and varied biological activities. This application note details the synthesis of key pyrazole and isoxazole derivatives from **4,4-dimethylpent-2-ynoic acid**, provides comprehensive experimental protocols, and summarizes their potential applications in drug discovery and development. The sterically demanding tert-butyl group can enhance the metabolic stability of the resulting heterocyclic compounds, a desirable property in drug design.[1][2]

Synthesis of 5-tert-Butyl-1H-pyrazol-3(2H)-one

The reaction of a β -keto ester derived from **4,4-dimethylpent-2-ynoic acid** with hydrazine hydrate provides a direct route to 5-tert-butyl-1H-pyrazol-3(2H)-one. This pyrazolone scaffold is a key constituent in a variety of pharmacologically active molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4][5][6][7]

Reaction Scheme:

The synthesis proceeds via a two-step process, starting with the formation of a β -keto ester, ethyl 4,4-dimethyl-3-oxopentanoate, followed by cyclocondensation with hydrazine hydrate.

Step 1: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate

While a direct protocol from **4,4-dimethylpent-2-ynoic acid** was not found, a closely related and synthetically accessible precursor, ethyl-5,5-dimethyl-2,4-dioxohexanoate, can be prepared from 3,3-dimethylbutan-2-one and diethyl oxalate in the presence of a base like sodium ethoxide. This intermediate serves as a viable starting point for the synthesis of the target pyrazole.[3]

Step 2: Synthesis of 3-t-butyl-1H-pyrazole-5-carbohydrazide

Treatment of ethyl-5,5-dimethyl-2,4-dioxohexanoate with excess hydrazine hydrate in ethanol leads to the formation of 3-t-butyl-1H-pyrazole-5-carbohydrazide.[3] This reaction provides a pyrazole core with a hydrazide functional group, which can be further modified.

Experimental Protocol: Synthesis of 3-t-butyl-1H-pyrazole-5-carbohydrazide[3]

A solution of ethyl-5,5-dimethyl-2,4-dioxohexanoate (1.0 eq) in ethanol is treated with an excess of hydrazine hydrate. The reaction mixture is stirred at room temperature for 3 hours. After completion of the reaction, the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried to afford 3-t-butyl-1H-pyrazole-5-carbohydrazide.

Product	Yield	Melting Point (°C)	Spectroscopic Data
3-t-butyl-1H-pyrazole-5-carbohydrazide	78%	227-229	¹ H NMR (DMSO-d ₆ /TMS): δ 1.30 (s, 9H, t-butyl), 6.50 (s, 1H, Het-H), 13.10 (bs, 1H, NH, D ₂ O exchangeable). IR (KBr): 1640 cm ⁻¹ (C=O). LCMS (m/z): 183 (M ⁺ +1).

Synthesis of 5-tert-Butylisoxazol-3-ol

The synthesis of 5-tert-butylisoxazol-3-ol can be achieved through the cyclocondensation of a β -keto ester derived from **4,4-dimethylpent-2-ynoic acid** with hydroxylamine. Isoxazole derivatives are known to possess a broad spectrum of biological activities, including acting as GABA receptor agonists and antagonists, and exhibiting anticancer and anti-inflammatory properties.[6] The 5-tert-butylisoxazole moiety is a key component of the potent and selective FLT3 inhibitor, quizartinib (AC220), highlighting its importance in medicinal chemistry.[8]

Reaction Scheme:

Similar to the pyrazole synthesis, this process involves the initial formation of ethyl 4,4-dimethyl-3-oxopentanoate, followed by its reaction with hydroxylamine.

Experimental Protocol: Synthesis of 5-tert-Butylisoxazol-3-ol

A solution of ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in a suitable solvent such as ethanol is treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate). The reaction mixture is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 5-tert-butylisoxazol-3-ol.

(Note: A specific literature protocol for this exact transformation with yield and spectral data was not identified in the search. The following data is for a related derivative, 3-amino-5-tert-butylisoxazole, to provide an indication of expected characterization.)

Compound	Melting Point (°C)	Spectroscopic Data
3-Amino-5-tert-butylisoxazole	110-114	^1H NMR (CDCl_3): δ 1.31 (s, 9H), 4.0 (br s, 2H), 5.25 (s, 1H).

Biological Activities and Applications

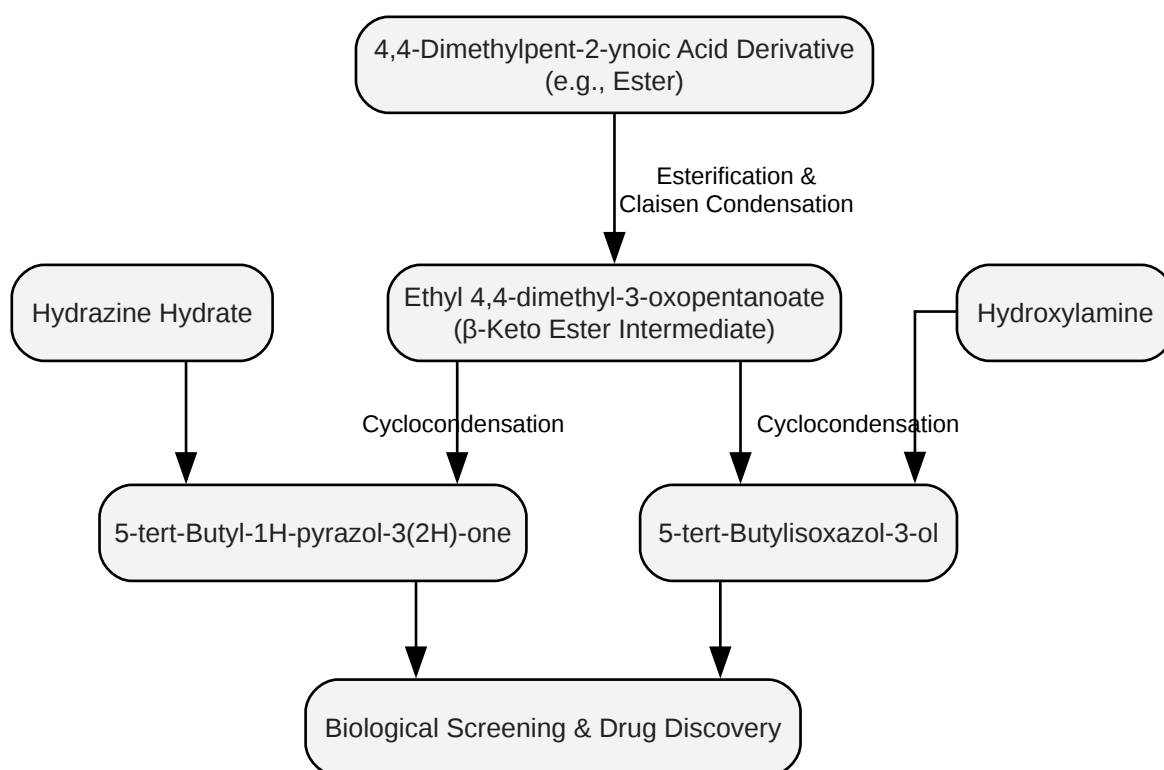
Heterocycles derived from **4,4-dimethylpent-2-ynoic acid**, particularly the 5-tert-butyl pyrazole and isoxazole cores, are of significant interest to the pharmaceutical industry.

Pyrazoles: Derivatives of 5-tert-butyl-1H-pyrazol-3(2H)-one have been investigated for a range of therapeutic applications. The pyrazole nucleus is a privileged scaffold in drug discovery, with approved drugs containing this moiety used for treating various diseases, including cancer and inflammatory conditions.[9] For instance, pyrazole derivatives have been reported as potent inhibitors of various kinases and as antimicrobial and anti-inflammatory agents.[4][5]

Isoxazoles: The 5-tert-butylisoxazole scaffold is a key feature in several biologically active compounds. As mentioned, it is a core component of quizartinib (AC220), a highly potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor, which has been investigated for the treatment of acute myeloid leukemia.[8] This highlights the potential of this heterocyclic system in the development of targeted cancer therapies. Furthermore, isoxazole derivatives have been explored for their roles as modulators of GABA receptors, suggesting their potential in treating neurological disorders.[6]

Logical Relationships and Experimental Workflows

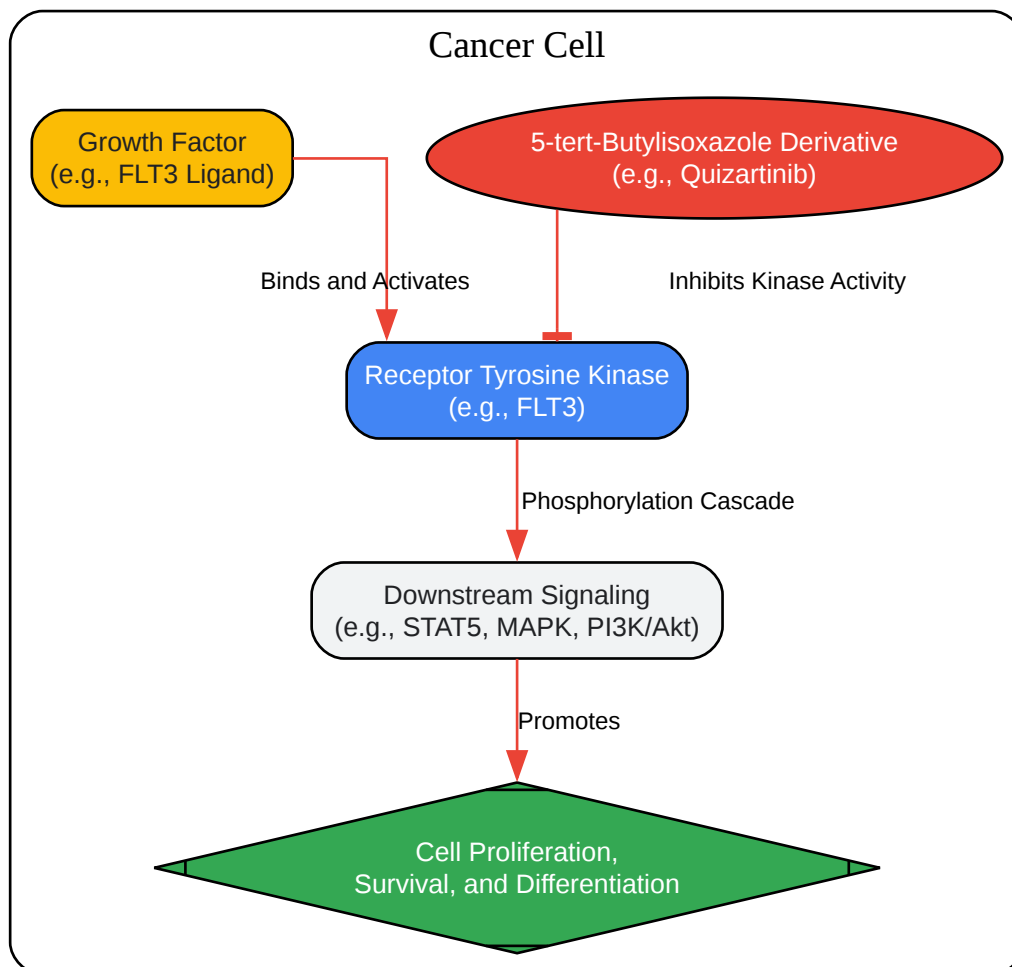
The synthesis of both pyrazoles and isoxazoles from **4,4-dimethylpent-2-ynoic acid** follows a convergent synthetic strategy, where a common β -keto ester intermediate is first prepared and then reacted with the appropriate binucleophile to form the desired heterocyclic ring.



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Synthetic workflow for pyrazole and isoxazole derivatives.

The general signaling pathway inhibition by a kinase inhibitor containing the 5-tert-butylisoxazole core, such as quizartinib, can be represented as follows:



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Mechanism of action for a 5-tert-butylisoxazole-based kinase inhibitor.

Conclusion

4,4-Dimethylpent-2-ynoic acid serves as a valuable precursor for the synthesis of biologically relevant 5-tert-butyl substituted pyrazoles and isoxazoles. The straightforward synthetic routes and the known pharmacological importance of these heterocyclic cores make this building

block a highly attractive starting material for medicinal chemists and drug development professionals. The presence of the tert-butyl group may confer favorable pharmacokinetic properties, warranting further investigation into the therapeutic potential of heterocycles derived from this unique starting material.

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